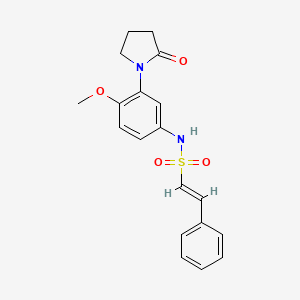

(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide

Description

(E)-N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a unique combination of functional groups:

- Sulfonamide core: Acts as a hydrogen bond donor (N–H) and acceptor (S=O), critical for molecular recognition and intermolecular interactions.

- 4-Methoxy group: Enhances electron-donating properties and influences solubility.

- 3-(2-Oxopyrrolidin-1-yl) substituent: Introduces a lactam ring, contributing to conformational rigidity and hydrogen bonding via the carbonyl oxygen.

- (E)-2-phenylethene moiety: Provides stereochemical specificity, affecting molecular packing and biological activity.

Its crystal structure, resolved via SHELX programs , reveals a planar sulfonamide group and intermolecular hydrogen bonds involving the pyrrolidinone carbonyl and methoxy oxygen.

Properties

IUPAC Name |

(E)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-25-18-10-9-16(14-17(18)21-12-5-8-19(21)22)20-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-11,13-14,20H,5,8,12H2,1H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFGJFHSWHAAEB-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides, which are well-known for their antimicrobial properties. Its unique structural features, including a methoxy group and a pyrrolidinone moiety, suggest various pharmacological applications.

- Molecular Formula : C19H20N2O4S

- Molecular Weight : 372.4 g/mol

- CAS Number : 1251711-33-7

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4S |

| Molecular Weight | 372.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of the pyrrolidinone ring enhances its ability to mimic natural substrates, potentially allowing it to inhibit enzyme activity or modulate receptor functions.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that derivatives like this compound exhibit significant activity against various bacterial strains. The compound's sulfonamide group is believed to interfere with bacterial folate synthesis, a crucial pathway for bacterial growth.

Case Studies

- In vitro Studies : Laboratory studies have demonstrated that the compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

- Fungal Activity : Preliminary research suggests that this compound may also possess antifungal properties, although further studies are required to fully elucidate this aspect.

Other Biological Activities

Beyond its antimicrobial properties, this compound is being investigated for other therapeutic applications:

Anti-inflammatory Properties

Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Potential in Cancer Therapy

There is emerging interest in the application of sulfonamide derivatives in cancer treatment due to their ability to interfere with cellular proliferation pathways. Studies are ongoing to explore the efficacy of this compound in various cancer cell lines.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | H-Bond Donors/Acceptors | Key Structural Differences |

|---|---|---|---|---|---|

| Target Compound | 413.45 | 198–202 | 0.15 (DMSO) | 2/5 | Reference structure |

| Analog 1 : N-(4-Nitro-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide | 442.44 | 215–218 | 0.08 (DMSO) | 2/6 | Nitro group (electron-withdrawing) replaces methoxy |

| Analog 2 : (E)-N-(4-Methoxyphenyl)-2-phenylethenesulfonamide | 329.38 | 165–168 | 0.45 (DMSO) | 2/4 | Lacks pyrrolidinone ring |

| Analog 3 : (E)-N-(3-(2-Oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide | 383.43 | 185–189 | 0.12 (DMSO) | 2/5 | Methoxy group absent |

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound improves solubility compared to Analog 1’s nitro group, which reduces solubility due to increased hydrophobicity.

- Role of Pyrrolidinone: The lactam ring in the target compound and Analog 3 enhances hydrogen bonding (2.7–3.0 Å interactions) compared to Analog 2, which lacks this group .

- Melting Points : Higher melting points in Analog 1 correlate with stronger intermolecular forces from nitro groups, while Analog 2’s lower melting point reflects reduced crystal packing efficiency.

Hydrogen Bonding and Crystallographic Analysis

Using graph set analysis , the target compound exhibits D (chain) and R₂²(8) (ring) motifs involving sulfonamide N–H···O and pyrrolidinone C=O···H–N interactions. Analog 1 shows similar motifs but with additional nitro O···H–C bonds, while Analog 2 lacks the lactam-mediated R₂²(8) motif, reducing thermal stability.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.